molecular formula C10H14ClNO2 B13618791 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride

Cat. No.: B13618791
M. Wt: 215.67 g/mol
InChI Key: VIMYYMJJJPBUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Benzoxazepine Research

The exploration of benzoxazepines emerged as an extension of earlier work on benzodiazepines, a class of psychoactive drugs first synthesized in the 1950s. While benzodiazepines like Librium (chlordiazepoxide) revolutionized anxiety treatment, their structural limitations and side effects prompted chemists to investigate related heterocyclic systems. Benzoxazepines, which replace the diazepine ring’s nitrogen with an oxygen atom, were initially studied in the late 20th century as part of efforts to modulate receptor selectivity and metabolic stability.

The specific compound 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride gained prominence in the 2020s with the development of innovative synthetic strategies. A landmark 2025 study demonstrated its synthesis via a bi-enzymatic cascade involving lipase M and tyrosinase, enabling one-pot formation of tricyclic benzoxazepines with high atom economy. This methodological breakthrough marked a shift toward sustainable production of complex heterocycles.

Academic Significance in Heterocyclic Compound Studies

The compound’s academic value stems from three key attributes:

  • Structural Complexity : Its fused bicyclic system (C10H13NO2) features both a phenolic hydroxyl group and a methyl substituent, creating opportunities for hydrogen bonding and hydrophobic interactions. The hydrochloride salt form enhances solubility, making it advantageous for crystallographic studies.

  • Green Synthesis Paradigm : The enzymatic synthesis route achieves 65–78% yields under mild conditions, bypassing traditional multistep sequences requiring toxic catalysts. This aligns with global initiatives to reduce pharmaceutical manufacturing waste.

  • Conformational Flexibility : Molecular dynamics simulations reveal that the seven-membered oxazepine ring adopts both chair-like and boat-like conformations, influencing its interactions with biological targets.

Table 1: Key Molecular Properties of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol

Property Value
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
SMILES Notation CC1=C(C=CC2=C1OCCNC2)O
Topological Polar Surface 41.5 Ų
Hydrogen Bond Donors 2

Structural Analogues in Contemporary Medicinal Chemistry

The compound serves as a template for designing analogues with modified pharmacological profiles. Recent work has focused on three structural domains:

A. Ring Size Variation
Enzymatic synthesis allows controlled formation of five- to seven-membered lactam/lactone rings. For instance:

  • 5-membered lactone analogues : Exhibit enhanced metabolic stability due to reduced ring strain.
  • 7-membered lactam derivatives : Demonstrate improved blood-brain barrier penetration in preclinical models.

Table 2: Representative Structural Analogues and Their Synthetic Yields

Analogue Structure Ring Size Yield (%)
8a (lactone) 6-membered 78
10a (lactam) 5-membered 65
12a (unsaturated lactam) 7-membered 42

B. Substituent Engineering

  • Methyl Group Position : Relocating the methyl group from C9 to C7 alters electron distribution, affecting binding to serotonin receptors.
  • Hydroxyl Group Modifications : Acetylation of the phenolic -OH improves oral bioavailability in animal studies.

C. Hybrid Scaffolds
Integration with other pharmacophores has produced dual-acting molecules:

  • Benzoxazepine-Chalcone Hybrids : Combine COX-2 inhibition with antioxidant activity.
  • Metal Complexes : Zinc-coordinated derivatives show enhanced anticancer activity in vitro.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-9(12)3-2-8-6-11-4-5-13-10(7)8;/h2-3,11-12H,4-6H2,1H3;1H

InChI Key

VIMYYMJJJPBUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCNC2)O.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride
  • Molecular Formula: C10H14NO2·HCl
  • Molecular Weight: Approximately 201.65 g/mol (hydrochloride salt)
  • Structural Features: A seven-membered benzoxazepine ring system partially saturated (tetrahydro), methyl substitution at the 9-position, and a hydroxyl group at the 8-position, with the compound typically isolated as its hydrochloride salt for stability.

Detailed Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted phenyl derivatives, such as 2-(4'-chlorophenyl)ethanol or related compounds, which provide the aromatic backbone essential for the benzoxazepine ring formation. Although the exact methylated and hydroxylated benzoxazepine derivatives differ, the synthetic logic is comparable.

Stepwise Synthetic Route

Step 1: Halogenation of Phenyl Ethanol Derivative
  • Reaction: Conversion of 2-(4'-chlorophenyl)ethanol to 2-(4'-chlorophenyl)ethyl bromide using phosphorus tribromide (PBr3).
  • Conditions:
    • Addition of PBr3 at temperatures below 10°C.
    • Heating the reaction mixture gradually to 20–30°C for 1–3 hours, followed by 75–85°C for 2–4 hours.
  • Outcome: Formation of 2-(4'-chlorophenyl)ethyl bromide with purity >95%, isolated by aqueous quench without extractive solvents.
Step 2: Amination to Form Amino Alcohol Intermediate
  • Reaction: Nucleophilic substitution of 2-(4'-chlorophenyl)ethyl bromide with 1-amino-2-propanol to yield 1-[2-(4-chlorophenyl)-ethylamino]-propan-2-ol.
  • Conditions:
    • Reaction at 85–100°C for approximately 90 minutes.
    • Extraction with toluene and azeotropic distillation to remove water, achieving water content ≤0.15%.
  • Outcome: Amino alcohol intermediate used directly in subsequent steps without isolation.
Step 3: Formation of Ammonium Chloride Salt Intermediate
  • Reaction: Treatment of the amino alcohol with thionyl chloride (SOCl2) in toluene with N,N-dimethylacetamide (DMA) as catalyst to form [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride.
  • Conditions:
    • Reaction temperature maintained at 60–65°C for 2–3 hours.
    • Isopropanol (IPA) used to quench excess SOCl2, facilitating isolation without recrystallization.
  • Outcome: Crude ammonium chloride salt isolated by filtration and washing, yield ~75%.
Step 4: Intramolecular Friedel-Crafts Cyclization
  • Reaction: Cyclization of the ammonium chloride intermediate using aluminum chloride (AlCl3) in 1,2-dichlorobenzene to form the benzoxazepine core structure.
  • Conditions:
    • Heating at 125–130°C for 14–18 hours.
    • Formation of a triphasic liquid mixture facilitating product isolation.
  • Outcome: Racemic mixture of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine with ~90% purity in the organic phase.
Step 5: Hydroxylation and Salt Formation
  • Reaction: Conversion of the cyclized intermediate to the hydroxylated benzoxazepine and subsequent formation of the hydrochloride salt.
  • Conditions:
    • Crystallization from solvents such as ethyl acetate and water under controlled temperature (0–25°C).
    • Use of gaseous HCl or aqueous HCl to form the hydrochloride salt.
  • Outcome: Isolation of 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride with high achiral and chiral purity (>98% ee).

Summary of Reaction Conditions and Yields

Step Reaction Description Key Reagents/Conditions Yield/Purity
1 Halogenation of phenyl ethanol PBr3, 0–85°C, aqueous quench ~95% purity, ~95% yield
2 Amination to amino alcohol intermediate 1-amino-2-propanol, 85–100°C, toluene extraction >98% conversion
3 Formation of ammonium chloride salt SOCl2, DMA catalyst, 60–65°C, IPA quench ~75% isolated yield
4 Intramolecular Friedel-Crafts cyclization AlCl3, 1,2-dichlorobenzene, 125–130°C, 14–18 h ~90% purity in organic phase
5 Hydroxylation and hydrochloride salt formation HCl gas/aqueous, ethyl acetate, 0–25°C >98% chiral purity, crystalline salt

Additional Notes on Purification and Enantiomeric Resolution

  • The racemic mixture obtained after cyclization can be resolved using chiral resolving agents such as L-(+)-tartaric acid to enrich the desired (R)-enantiomer.
  • Recrystallization steps are critical to achieve high enantiomeric excess (up to 99% ee).
  • Solvent systems like acetone-water mixtures are employed in the resolution and crystallization steps to optimize yield and purity.

Chemical Reactions Analysis

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride

Structural Differences :

  • Core Ring : The patent compound () replaces the benzoxazepine’s oxygen with a nitrogen atom, forming a benzazepine ring .
  • Substituents : A chlorine atom is present at position 8 instead of a hydroxyl group, and the methyl group is at position 1 rather than 7.
  • Pharmacological Implications: Benzazepines are known for dopaminergic activity (e.g., antipsychotic agents).

Physical Properties: The patent highlights novel polymorphs of this compound, suggesting improved crystallinity or stability for pharmaceutical formulations .

(RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (CAS 82419-52-1)

Structural Differences :

  • Core Ring : A six-membered benzoxazine ring replaces the benzoxazepine, fused with a pyridone moiety.
  • Substituents : Includes a fluorine atom (position 9), a carboxylic acid group (position 6), and a piperazine ring (position 10) .
  • Functional Role: This compound is an impurity in ofloxacin synthesis, a fluoroquinolone antibiotic. The fluorine and piperazine groups are critical for antibacterial activity, unlike the target compound’s hydroxyl and methyl groups.

Ofloxacin N-Oxide Hydrochloride

Structural Differences :

  • Core Ring : Similar benzoxazine structure but oxidized to an N-oxide derivative.
  • Substituents : Contains a methylpiperazine 1-oxide group, altering electronic properties and solubility .
  • Pharmacological Role : As a metabolite or degradation product, it underscores the importance of stability comparisons in drug development.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Context Reference
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol HCl Benzoxazepine (7-membered, O+N) 9-methyl, 8-hydroxyl, HCl salt Potential CNS modulation
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine HCl Benzazepine (7-membered, N only) 1-methyl, 8-chloro, HCl salt Polymorphs for formulation
(RS)-9-Fluoro-3-methyl-7-oxo-... benzoxazine-6-carboxylic Acid Benzoxazine (6-membered, O+N) 9-fluoro, 6-carboxylic acid, piperazine Antibiotic impurity
Ofloxacin N-Oxide HCl Benzoxazine N-oxide Piperazine N-oxide, HCl salt Metabolite/degradation product

Key Research Findings

Structural Influence on Activity :

  • The benzoxazepine’s oxygen atom may confer distinct electronic properties compared to benzazepines, affecting receptor binding .
  • Hydroxyl vs. chlorine substituents alter polarity, impacting bioavailability and target engagement.

Formulation Considerations :

  • Polymorphs (e.g., in ) highlight the importance of crystalline forms in drug stability and delivery .

Synthetic and Regulatory Context :

  • Impurities like those in emphasize quality control challenges in manufacturing structurally complex pharmaceuticals .

Biological Activity

9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is a compound belonging to the benzoxazepine family, which has garnered attention for its potential pharmacological applications. This compound exhibits a range of biological activities that make it a candidate for therapeutic development, particularly in the fields of psychiatry and neurology.

  • Molecular Formula : C10H14ClNO2
  • Molecular Weight : 215.67 g/mol
  • CAS Number : 2680537-06-6

Research indicates that 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride may exert its biological effects through modulation of neurotransmitter systems. Notably, it appears to interact with serotonin (5-HT) and dopamine receptors. Additionally, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Anxiolytic and Antidepressant Effects

In vitro studies have demonstrated that derivatives of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride possess significant anxiolytic and antidepressant properties. These effects are likely mediated through the enhancement of serotonergic and dopaminergic signaling pathways.

Neuroprotective Properties

The compound has shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit certain enzymes associated with neurodegeneration suggests potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
3-Methyl-2,3,4,5-tetrahydrobenzodiazepineBenzodiazepine coreAnxiolytic properties; well-studied
7-HydroxybenzodiazepineHydroxyl group at position 7Enhanced solubility; used in formulations
1H-BenzodiazepineBasic benzodiazepine structureBroad spectrum of activity; used in sedatives
1-AminoalkylbenzodiazepinesAminoalkyl substituentsPotentially improved receptor selectivity

The unique methyl substitution pattern and hydroxyl group positioning in 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride may confer distinct pharmacological properties compared to other similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study conducted on animal models demonstrated that administration of the compound led to increased levels of serotonin and dopamine in the brain, correlating with reduced anxiety-like behavior.
  • Evaluation of Neuroprotective Effects : In vitro assays showed that the compound inhibited acetylcholinesterase activity, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Clinical Trials for Depression : Early-phase clinical trials indicated that patients treated with derivatives of this compound reported significant reductions in depressive symptoms compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ring-closure reactions and functional group modifications. For example, reductive amination using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can introduce the methyl group at position 9, while acidic or basic conditions control substitution patterns at the hydroxyl group (position 8). Purification via recrystallization or column chromatography (using silica gel and methanol/dichloromethane gradients) is critical to isolate the hydrochloride salt .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile).

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.2 ppm (oxazepine ring protons), and δ 2.9 ppm (N-methyl group).
  • LC-MS : Confirm molecular weight (e.g., m/z 225.1 [M+H]⁺) and assess purity (>95% by peak area integration).
  • XRD : For crystalline forms, compare diffraction patterns to reference data .
    • Validation : Cross-reference with PubChem data (InChIKey: SHWYVMLCUBGVGT-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazepine ring) affect biological activity and pharmacokinetics?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the hydroxyl group with methoxy or halogen substituents). Test in vitro binding assays (e.g., receptor affinity using radioligand displacement) and in vivo pharmacokinetic profiling (plasma half-life, bioavailability).
  • Example : The methoxy analog (8-methoxy derivative) shows reduced solubility but increased CNS penetration compared to the hydroxyl variant, as seen in similar benzoxazepines .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and tandem LC-MS/MS to detect low-abundance species. For example:

  • Degradation Products : Under acidic conditions, the hydroxyl group may undergo oxidation to a ketone (confirmed by m/z shift +14 Da).
  • Impurity Profiling : Compare retention times and fragmentation patterns against synthetic standards (e.g., EP pharmacopeial guidelines for related benzodiazepines) .
    • Data Analysis : Apply multivariate statistics (PCA) to distinguish process-related impurities from degradation products.

Q. How can researchers resolve contradictions in stability data across different polymorphic forms?

  • Methodological Answer : Conduct polymorph screening via solvent evaporation (e.g., using ethanol/water mixtures) and characterize forms using DSC (melting point variation) and dynamic vapor sorption (DVS). For instance:

  • Form I : Stable anhydrous form (mp 239–241°C), hygroscopicity <1% at 40% RH.
  • Form II : Hydrated form (mp 225–227°C), prone to deliquescence above 60% RH .
    • Stability Testing : Accelerated aging (40°C/75% RH) for 6 months to assess phase transitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.